2-(Dimethylsulfamoyl)-3-methylbenzoic acid
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Overview
Description
2-(Dimethylsulfamoyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid derivative. One common method is the sulfonation of 3-methylbenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylsulfamoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
2-(Dimethylsulfamoyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Dimethylsulfamoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. This compound may also interfere with metabolic pathways by binding to enzymes and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfamoyl)-3-methylbenzoic acid
- 2-(Ethylsulfamoyl)-3-methylbenzoic acid
- 2-(Dimethylsulfamoyl)-4-methylbenzoic acid
Comparison
Compared to its analogs, 2-(Dimethylsulfamoyl)-3-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups on the sulfonamide moiety may enhance its lipophilicity and ability to penetrate cell membranes, making it more effective in certain applications.
Biological Activity
2-(Dimethylsulfamoyl)-3-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoic acid core with a dimethylsulfamoyl group attached. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological macromolecules. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.
Biological Activities
Case Studies and Experimental Data
Several studies have explored the biological properties of related compounds, providing insights into the potential applications of this compound:
- AChE Inhibition Study : A study assessing the inhibitory effects on AChE found that certain derivatives demonstrated significant inhibition at higher concentrations. For instance, donepezil (a standard AChE inhibitor) showed up to 100% inhibition at certain concentrations, while related compounds exhibited lower efficacy but still indicated potential as therapeutic agents .
- Cytotoxicity Assessments : Cytotoxicity studies have shown that many sulfonamide derivatives maintain cell viability above 80%, suggesting a favorable safety profile for further development as pharmaceuticals .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(dimethylsulfamoyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-5-4-6-8(10(12)13)9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
OTYBKEMMWIBKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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